molecular formula C17H17NO4S B15167699 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene CAS No. 648957-28-2

1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene

Cat. No.: B15167699
CAS No.: 648957-28-2
M. Wt: 331.4 g/mol
InChI Key: BZZIFPJRKXPRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with a complex structure that includes benzylsulfanyl, dimethoxy, and nitroethenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps. One common method starts with the benzylation of 2-iodophenol, followed by several intermediate steps to introduce the methoxy and nitroethenyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-methoxy-4-(2-nitroethenyl)benzene: Similar structure but with a benzyloxy group instead of benzylsulfanyl.

    2-Nitroethylbenzene: Lacks the methoxy and benzylsulfanyl groups but shares the nitroethenyl functionality.

Uniqueness

1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.

Properties

CAS No.

648957-28-2

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

1-benzylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C17H17NO4S/c1-21-15-11-17(23-12-13-6-4-3-5-7-13)16(22-2)10-14(15)8-9-18(19)20/h3-11H,12H2,1-2H3

InChI Key

BZZIFPJRKXPRMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.